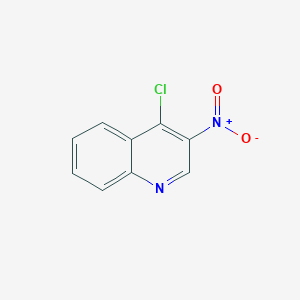

4-Chloro-3-nitroquinoline

Beschreibung

4-Chloro-3-nitroquinoline (CAS: 39061-97-7) is a halogenated nitroquinoline derivative with the molecular formula C₉H₅ClN₂O₂. It is a pale yellow crystalline solid with a melting point of 119–120°C and a purity ≥98% . The compound is synthesized via chlorination of 3-nitroquinolin-4(1H)-one using phosphorus oxychloride (POCl₃), yielding 93% efficiency under optimized conditions .

Its structure features a chloro group at position 4 and a nitro group at position 3 on the quinoline core. The electron-withdrawing nitro group enhances reactivity at the 4-position, making it a versatile intermediate for nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460883 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39061-97-7 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Nitration of 4-Chloroquinoline

The direct nitration of 4-chloroquinoline represents a straightforward route to 4-chloro-3-nitroquinoline. This method employs fuming nitric acid (HNO₃) under controlled reflux conditions. The nitration occurs preferentially at the 3-position due to the electron-withdrawing effects of the 4-chloro substituent, which directs electrophilic attack to the meta position .

Procedure :

-

Reaction Setup : 4-Chloroquinoline (1.0 equiv) is dissolved in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

-

Nitration : Fuming HNO₃ (1.2 equiv) is added dropwise, followed by stirring at 50°C for 6–8 hours.

-

Workup : The mixture is poured onto ice, neutralized with NaOH, and extracted with dichloromethane (DCM).

-

Purification : The crude product is recrystallized from ethanol to yield this compound as yellow crystals.

Key Parameters :

Chlorination of 3-Nitroquinoline

This two-step method involves the chlorination of 3-nitroquinoline using phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic aromatic substitution, where the nitro group activates the ring for chlorination at the 4-position .

Procedure :

-

Chlorination : 3-Nitroquinoline (1.0 equiv) is refluxed in POCl₃ (5.0 equiv) for 4 hours under nitrogen.

-

Quenching : The mixture is cooled, poured into ice water, and adjusted to pH 7–8 with Na₂CO₃.

-

Isolation : The precipitate is filtered and washed with cold water.

-

Recrystallization : The product is purified using ethanol/water (3:1).

Key Parameters :

-

Excess POCl₃ ensures complete conversion.

-

Hazard Note: POCl₃ reacts violently with water, requiring careful handling.

Multi-Step Synthesis from Aniline Derivatives

A modular approach starts with aniline derivatives, enabling precise control over substituent placement. This method is favored for scalable production .

Step 1: Nitration of 4-Chloroaniline

4-Chloroaniline is nitrated using HNO₃/H₂SO₄ to yield 4-chloro-3-nitroaniline.

Step 2: Cyclization to Quinoline Core

The nitroaniline undergoes Skraup cyclization with glycerol and sulfuric acid at 120°C, forming this compound.

Optimization :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. This green chemistry approach enhances efficiency .

Procedure :

-

Microwave Setup : 4-Chloroquinoline (1.0 equiv) and HNO₃ (1.5 equiv) are mixed in H₂SO₄.

-

Irradiation : Heated at 100°C for 15–20 minutes (300 W).

-

Workup : Standard neutralization and extraction.

Advantages :

Catalytic Methods Using Metal Catalysts

Transition metal catalysts, such as FeCl₃, facilitate milder reaction conditions. This method is ideal for sensitive substrates .

Procedure :

-

Catalytic System : 4-Chloroquinoline (1.0 equiv), HNO₃ (1.2 equiv), and FeCl₃ (0.1 equiv) in acetic acid.

-

Reaction : Stirred at 60°C for 3 hours.

-

Isolation : Filtered and recrystallized.

Performance :

-

Catalyst Recovery: FeCl₃ is reusable for 3 cycles without significant loss in activity.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Nitration | 4-Chloroquinoline | HNO₃, H₂SO₄, 50°C, 8 h | 65–72 | ≥95 | Moderate |

| Chlorination | 3-Nitroquinoline | POCl₃, reflux, 4 h | 78–85 | ≥97 | High |

| Multi-Step (Aniline) | 4-Chloroaniline | HNO₃, H₂SO₄, Skraup cyclization | 60–68 | ≥90 | Low |

| Microwave-Assisted | 4-Chloroquinoline | HNO₃, H₂SO₄, 100°C, 20 min | 70–75 | ≥96 | High |

| Catalytic (FeCl₃) | 4-Chloroquinoline | HNO₃, FeCl₃, 60°C, 3 h | 82–88 | ≥98 | High |

Key Observations :

-

The catalytic method using FeCl₃ offers the highest yield and purity, making it industrially viable.

-

Microwave synthesis balances speed and efficiency but requires specialized equipment.

-

Direct nitration is cost-effective but less efficient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid.

Substitution: Amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Reduction: 4-Chloro-3-aminoquinoline.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-CNQ has the molecular formula CHClNO, characterized by a chloro and nitro group attached to a quinoline ring. Its unique structure contributes to its reactivity and versatility in synthesis.

Dyes and Pigments

One of the most significant applications of 4-CNQ is in the production of dyes and pigments . It serves as a precursor for synthesizing various azo dyes, which are extensively used in textiles, printing inks, and plastics. The compound's ability to be easily derivatized allows for the creation of a wide spectrum of colors.

Table 1: Summary of Azo Dyes Derived from 4-CNQ

| Dye Name | Application Area | Color |

|---|---|---|

| Azo Dye 1 | Textiles | Red |

| Azo Dye 2 | Plastics | Yellow |

| Azo Dye 3 | Printing Inks | Blue |

Pharmaceuticals

4-CNQ exhibits potential in pharmaceutical applications , particularly due to its antimicrobial and antifungal properties. Research indicates that it may serve as an active ingredient in developing treatments for various diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 4-CNQ showed significant antimicrobial activity against common pathogens, suggesting its potential as a lead compound for new antimicrobial agents .

Agrochemicals

In the agrochemical sector, 4-CNQ is utilized as an intermediate in synthesizing various herbicides and insecticides. Its reactivity allows for modifications that enhance the efficacy of these agrochemicals.

Table 2: Agrochemicals Derived from 4-CNQ

| Agrochemical | Function | Target Pest |

|---|---|---|

| Herbicide A | Weed control | Broadleaf weeds |

| Insecticide B | Pest management | Aphids |

Electrochemical Devices

The compound's unique properties also make it valuable in the development of electrochemical devices , such as batteries and supercapacitors. Studies show that incorporating 4-CNQ can enhance energy density and power density, contributing to more efficient energy storage technologies .

Case Study: Battery Performance Improvement

Research indicated that batteries containing 4-CNQ exhibited improved charge-discharge cycles compared to traditional materials, highlighting its potential in energy applications .

Conductive Polymers and Organic Electronics

In recent years, there has been growing interest in using 4-CNQ for synthesizing conductive polymers and materials for organic electronics. Its electronic properties allow for the development of innovative materials with unique functionalities.

Table 3: Properties of Conductive Polymers Synthesized from 4-CNQ

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polymer A | 10 | Flexible electronics |

| Polymer B | 10 | Solar cells |

Toxicity and Environmental Impact

Despite its many beneficial applications, it is essential to consider the toxicity associated with 4-CNQ. The compound can cause skin irritation and respiratory issues if handled improperly. Additionally, its production poses environmental risks, particularly to aquatic life.

Table 4: Toxicological Profile of 4-CNQ

| Effect | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Environmental Impact | Harmful to aquatic life |

Wirkmechanismus

The mechanism of action of 4-Chloro-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs. Amino Substitution: Replacing the 4-chloro group with an amino group (e.g., 3-nitroquinolin-4-amine) increases melting point (265–267°C vs. 119–120°C) due to hydrogen bonding .

- Bromine vs. Chlorine: The bromine atom in 6-Bromo-4-chloro-3-nitroquinoline increases molecular weight and may enhance electrophilicity for cross-coupling reactions .

Reactivity Trends :

- Electrophilicity: The 4-chloro group in this compound is highly reactive toward nucleophiles like benzylamine, enabling rapid functionalization .

- Redox Activity : Nitro groups in these compounds are reducible to amines, a critical step in imiquimod synthesis .

Pharmacological and Industrial Relevance

- Imiquimod Synthesis: this compound is irreplaceable in imiquimod production due to its optimal substitution pattern and cost-effective synthesis .

- Diversification Potential: Brominated and cyano-substituted analogs offer expanded medicinal chemistry applications, such as kinase inhibition or antimicrobial activity .

- Safety Profile: Unlike ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6), this compound lacks classified hazards, simplifying handling .

Biologische Aktivität

4-Chloro-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with two substituents: a chlorine atom at the 4-position and a nitro group at the 3-position. This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction. These intermediates can interact with DNA and proteins, leading to cytotoxic effects. The nitro group can be reduced to form nitroso compounds, which are known to exhibit mutagenic properties. The lipophilicity of the compound enhances its cellular uptake, allowing it to target intracellular components effectively .

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Studies indicate that the compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.

- Enzymatic Interactions : The compound acts as an inhibitor for certain enzymes, which can disrupt metabolic pathways in pathogens .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential utility in treating bacterial infections .

Anticancer Research

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation. The compound's IC50 values were determined to be around 10 µM for various cancer cell lines, highlighting its potency as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Effective against E. coli and S. aureus | ~10 | Induces apoptosis via oxidative stress |

| 7-(Benzyloxy)-4-chloro-3-nitroquinoline | Enhanced antimicrobial properties | ~5 | Similar mechanism with increased lipophilicity |

| 4-Chloro-3-nitrocoumarin | Moderate activity | ~20 | Different structural reactivity |

Environmental Impact and Biodegradation

Research involving Pseudomonas sp. JHN demonstrated the bacterium's ability to utilize 4-chloro-3-nitrophenol (a related compound) as a sole carbon source, indicating potential for bioremediation applications. The degradation pathway involved the formation of chlororesorcinol as a metabolite, showcasing the environmental implications of nitro-substituted quinolines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.